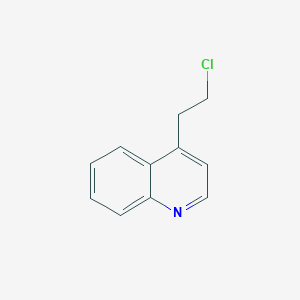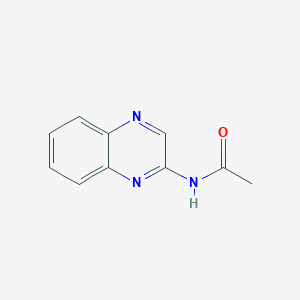
2-Acetamidoquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(quinoxalin-2-yl)acetamide is a nitrogen-containing heterocyclic compound that features a quinoxaline moiety Quinoxaline is a bicyclic structure composed of a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(quinoxalin-2-yl)acetamide typically involves the reaction of quinoxaline with acetic anhydride. The process can be summarized as follows:
Starting Materials: Quinoxaline and acetic anhydride.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetic acid.
Procedure: Quinoxaline is dissolved in acetic acid, and acetic anhydride is added dropwise. The mixture is then heated under reflux for several hours.
Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and purification using recrystallization techniques.
Industrial Production Methods: Industrial production of N-(quinoxalin-2-yl)acetamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(quinoxalin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of quinoxaline-2-carboxylic acid.
Reduction: Formation of N-(quinoxalin-2-yl)ethylamine.
Substitution: Formation of N-(quinoxalin-2-yl)acetamide derivatives with various substituents.
Scientific Research Applications
N-(quinoxalin-2-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(quinoxalin-2-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar bicyclic structure.
Quinazoline: Another nitrogen-containing heterocyclic compound with a benzene ring fused to a pyrimidine ring.
Cinnoline: A compound with a benzene ring fused to a pyridazine ring.
Uniqueness: N-(quinoxalin-2-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
6479-24-9 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
N-quinoxalin-2-ylacetamide |
InChI |
InChI=1S/C10H9N3O/c1-7(14)12-10-6-11-8-4-2-3-5-9(8)13-10/h2-6H,1H3,(H,12,13,14) |
InChI Key |
MSBOHMAQFGHLKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


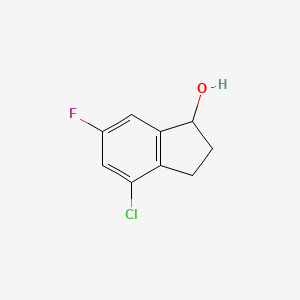
![1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide](/img/structure/B11906180.png)
![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11906187.png)
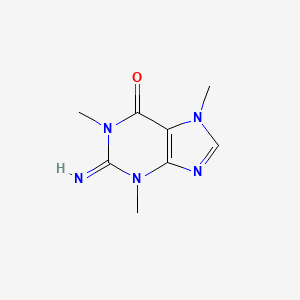

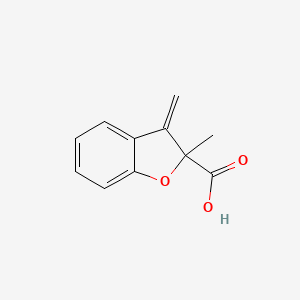
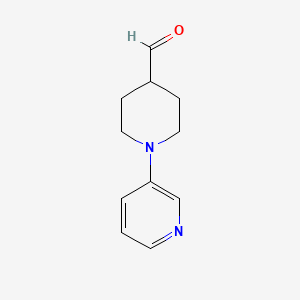
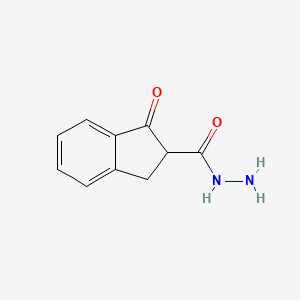
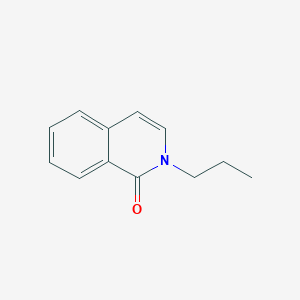

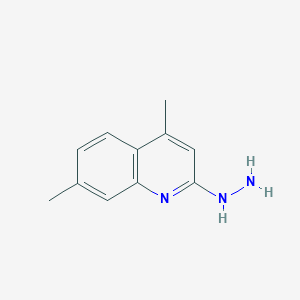
![Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]-](/img/structure/B11906234.png)

